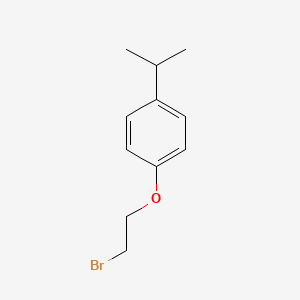

1-(2-Bromoethoxy)-4-isopropylbenzene

Description

Key Structural Features:

- Aromatic Core : A six-membered benzene ring provides rigidity.

- Electron-Withdrawing Group : The bromine atom in the ethoxy side chain introduces polarity.

- Steric Effects : The isopropyl group at the para position creates steric hindrance, influencing reactivity.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 467236-24-4 , a unique identifier critical for unambiguous chemical tracking. Alternative designations include:

| Synonym | Source Identifier |

|---|---|

| Benzene, 1-(2-bromoethoxy)-4-(1-methylethyl)- | ChemicalBook |

| 1-(2-Bromo-ethoxy)-4-isopropyl-benzene | PubChem |

These synonyms reflect variations in substituent ordering and hyphenation conventions but describe the same molecular entity.

Molecular Formula and Weight Analysis

The molecular formula C11H15BrO reveals the composition: 11 carbon atoms, 15 hydrogen atoms, one bromine atom, and one oxygen atom. The molecular weight is 243.14 g/mol , calculated as follows:

$$

\text{Molecular Weight} = (11 \times 12.01) + (15 \times 1.01) + (1 \times 79.90) + (1 \times 16.00) = 243.14 \, \text{g/mol}

$$

This formula distinguishes it from structurally similar compounds, such as 1-(2-bromoethoxy)-4-(tert-butyl)benzene (C12H17BrO, 257.17 g/mol).

Isomeric Relationships with Ortho-Substituted Analogues

The compound exhibits structural isomerism with 1-(2-bromoethoxy)-2-isopropylbenzene (CAS 3245-44-1 ), where the isopropyl group occupies the ortho position (position 2) instead of the para position (position 4).

Comparative Analysis of Para vs. Ortho Isomers:

Despite identical molecular formulas, the spatial arrangement of substituents alters physicochemical properties. For example, the para isomer’s symmetry may result in higher crystallinity compared to the ortho analogue.

Structural Implications:

- Para Isomer : Reduced steric strain due to maximal separation between substituents.

- Ortho Isomer : Increased steric hindrance between the ethoxy and isopropyl groups, potentially lowering thermal stability.

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKXBHFWGVLECL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis often starts from 4-isopropylphenol (p-cumyl phenol), which provides the isopropyl group at the para position relative to the hydroxyl group. This phenol serves as a nucleophile for subsequent etherification.

Etherification with 2-Bromoethanol or Ethylene Oxide

Two common approaches are used to introduce the 2-bromoethoxy substituent:

Direct alkylation of 4-isopropylphenol with 2-bromoethanol: Under basic conditions (e.g., potassium carbonate), the phenolic oxygen attacks the electrophilic carbon of 2-bromoethanol, resulting in the formation of the ether linkage.

Reaction of 4-isopropylphenol with ethylene oxide followed by bromination: The phenol is first reacted with ethylene oxide under basic or acidic catalysis to form 4-isopropylphenoxyethanol. Subsequent bromination of the terminal hydroxyl group with reagents like phosphorus tribromide (PBr3) or hydrobromic acid converts the alcohol to the bromoalkyl ether.

Bromination Conditions

Bromination is carefully controlled to avoid substitution on the aromatic ring and to selectively brominate the terminal hydroxyl group when using the ethylene oxide route. Typical reagents include:

- Phosphorus tribromide (PBr3)

- Hydrobromic acid (HBr)

- Triphenylphosphine and bromine (Appel reaction)

Reactions are generally performed in inert solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–25°C) to minimize side reactions.

Reaction Parameters

- Solvent: Polar aprotic solvents like acetone, acetonitrile, or dichloromethane are preferred for alkylation and bromination steps.

- Temperature: Reflux or mild heating (40–80°C) for etherification; low temperature (0–25°C) for bromination.

- Base: Potassium carbonate or sodium hydride for deprotonation of phenol.

- Time: Reaction times vary from 2 to 24 hours depending on the step and scale.

Industrial and Continuous Flow Production

For scale-up, continuous flow reactors are employed to improve reaction control, heat transfer, and safety, especially for handling reactive brominating agents and ethylene oxide. This enhances yield and purity while reducing reaction times.

Purification typically involves:

- Extraction and washing to remove inorganic salts.

- Distillation or recrystallization to isolate the pure compound.

- Chromatographic techniques if needed for higher purity.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Starting material | 4-Isopropylphenol | - | Ambient | - | Commercially available |

| Etherification | 2-Bromoethanol, K2CO3 (base) | Acetone/Dichloromethane | Reflux (60–80°C) | 6–12 hours | Nucleophilic substitution |

| Alternative Etherification | Ethylene oxide, K2CO3 | THF/Acetonitrile | Reflux (60–80°C) | 4–8 hours | Forms 4-isopropylphenoxyethanol intermediate |

| Bromination | PBr3 or HBr | Dichloromethane/THF | 0–25°C | 1–3 hours | Converts alcohol to bromoalkyl ether |

| Purification | Extraction, distillation, recrystallization | Various | Ambient | Variable | Ensures high purity |

Research Findings and Analysis

- The etherification step is highly dependent on the base and solvent choice, with potassium carbonate in acetone providing good yields and minimal side reactions.

- Bromination with PBr3 is preferred for selective conversion of the hydroxyl to bromide without aromatic ring bromination.

- The para substitution pattern requires careful control to avoid ortho substitution or poly-substitution, which can be minimized by using sterically hindered starting materials and controlled reaction times.

- Continuous flow methods reported in industrial contexts improve reproducibility and safety, especially when handling ethylene oxide and brominating reagents.

- Purity assessment by NMR and IR spectroscopy confirms the presence of characteristic ether and bromoalkyl signals, with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-isopropylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromoethoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2).

Oxidation: The isopropyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions, such as with potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can undergo reduction reactions, particularly at the bromoethoxy group, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of ethers, alcohols, or amines depending on the nucleophile used.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(2-Bromoethoxy)-4-isopropylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activities or receptor-ligand interactions.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-isopropylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromoethoxy group. This group can undergo nucleophilic attack, leading to the formation of new chemical bonds. The isopropyl group may also influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 1-(2-Bromoethoxy)-4-isopropylbenzene with five structurally related compounds, highlighting differences in substituents, molecular formulas, and applications.

Reactivity and Electronic Effects

- Bromoethoxy vs. Chloro/Methyl Groups : The bromine atom in the target compound enhances its reactivity in nucleophilic substitution (SN2) reactions compared to chloro or methyl analogs. For example, 1-(2-Bromoethoxy)-4-chlorobenzene (CAS 2033-76-3) is less reactive in SN2 due to the weaker leaving-group ability of chloride .

- Isopropyl vs.

- Electron-Donating Effects : The isopropyl group donates electrons via hyperconjugation, slightly deactivating the aromatic ring. In contrast, the chloro substituent in 1-(2-Bromoethoxy)-4-chlorobenzene withdraws electrons, increasing ring electrophilicity .

Biological Activity

1-(2-Bromoethoxy)-4-isopropylbenzene, a compound with potential biological significance, has garnered attention for its diverse applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

1-(2-Bromoethoxy)-4-isopropylbenzene is characterized by its unique chemical structure, which includes a bromoethoxy group attached to an isopropyl-substituted benzene ring. Its molecular formula is C12H15BrO, with a molecular weight of approximately 255.15 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H15BrO |

| Molecular Weight | 255.15 g/mol |

| IUPAC Name | 1-(2-bromoethoxy)-4-isopropylbenzene |

The biological activity of 1-(2-Bromoethoxy)-4-isopropylbenzene can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and influence cellular signaling pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It has potential to bind to specific receptors, thereby altering physiological responses.

Biological Activities

1-(2-Bromoethoxy)-4-isopropylbenzene has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of 1-(2-Bromoethoxy)-4-isopropylbenzene against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

- Cancer Cell Proliferation : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with 1-(2-Bromoethoxy)-4-isopropylbenzene resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This effect was linked to the activation of caspase-3 pathways, indicating induction of apoptosis.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds, revealing insights into how modifications to the chemical structure can enhance or diminish biological activity. For instance:

- Bromine Substitution : The presence of bromine in the ethoxy group appears to enhance antimicrobial activity compared to non-brominated analogs.

- Isopropyl Group Influence : The isopropyl substitution on the benzene ring contributes to increased lipophilicity, potentially improving membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.